molecular formula C14H11FO2 B6377746 5-(3-Fluoro-4-methylphenyl)-2-formylphenol CAS No. 1261987-71-6

5-(3-Fluoro-4-methylphenyl)-2-formylphenol

Cat. No.: B6377746
CAS No.: 1261987-71-6
M. Wt: 230.23 g/mol
InChI Key: JAFYTHOGWQPOGW-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methylphenyl)-2-formylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde and phenol.

    Formylation: The formylation of phenol can be achieved using a Vilsmeier-Haack reaction, where the phenol is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the ortho position relative to the hydroxyl group.

    Coupling Reaction: The formylated phenol is then subjected to a coupling reaction with 3-fluoro-4-methylbenzaldehyde under basic conditions, typically using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids.

Major Products Formed

    Oxidation: 5-(3-Fluoro-4-methylphenyl)-2-carboxyphenol.

    Reduction: 5-(3-Fluoro-4-methylphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)-2-formylphenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and materials to impart specific properties such as fluorescence or enhanced stability.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-2-formylphenol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylphenylboronic acid: Similar in structure but with a boronic acid group instead of a formyl group.

    5-(3-Fluoro-4-methylphenyl)-2-hydroxybenzaldehyde: Similar but with a hydroxyl group instead of a formyl group.

Uniqueness

5-(3-Fluoro-4-methylphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a fluorine atom on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-3-10(6-13(9)15)11-4-5-12(8-16)14(17)7-11/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFYTHOGWQPOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685093
Record name 3'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-71-6
Record name 3'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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